![molecular formula C12H12N4O2 B1486793 N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide CAS No. 1428138-95-7](/img/structure/B1486793.png)
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Overview
Description
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains imidazole and benzimidazole rings in its structure.
Scientific Research Applications
Antibacterial Applications
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide and its derivatives have shown potential antibacterial properties. Kumaraswamy Gullapelli et al. (2014) synthesized and characterized N-(4-(1H-benzo(d)imidazole -2-yl)-2-(4-hydroxy -6-methyl pyramidine -2-yl thio) acetamide and tested it for antibacterial activity, indicating the compound's relevance in developing antibacterial agents Gullapelli et al., 2014.
Anticancer Applications
Derivatives of N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide have been studied for their potential anticancer properties. A study by Z. M. Nofal et al. (2014) synthesized new benzimidazole-thiazole derivatives, showing promising anticancer activity against HepG2 and PC12 cancerous cell lines, suggesting the compound's utility in cancer treatment Nofal et al., 2014.
Anti-inflammatory Applications
Research by R. Bhor and K. Sable (2022) explored the anti-inflammatory activity of derivatives of N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide. They synthesized and tested various derivatives, some of which were found to have potent anti-inflammatory effects, highlighting the compound's potential in developing anti-inflammatory medications Bhor & Sable, 2022.
Antioxidant Applications for Oil
J. Basta et al. (2017) studied benzimidazole derivatives as antioxidants for base stock oil. They investigated the structure and inhibition efficiency of compounds like 2(I-H benzo(d)imidazole-2-yl)thio) N-butyl acetamide, finding them effective as antioxidants for base stock oil, indicating the chemical's potential in industrial applications Basta et al., 2017.
Corrosion Inhibition
Research by Z. Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, exploring their inhibitory properties against carbon steel corrosion in 1 M HCl solution. The findings revealed that these derivatives, such as 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide, offer significant corrosion inhibition, marking the compound's potential in corrosion protection applications Rouifi et al., 2020.
properties
IUPAC Name |
N-methyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-13-10(17)6-9-11(18)15-12-14-7-4-2-3-5-8(7)16(9)12/h2-5,9H,6H2,1H3,(H,13,17)(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEHACRUHOFLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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